3-Pyrrolidinecarboxamide, N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,2,5,5-tetramethyl-, hydrochloride
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Overview
Description
3-Pyrrolidinecarboxamide, N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,2,5,5-tetramethyl-, hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine ring, a carboxamide group, and a dimethylphenyl moiety, making it a subject of interest for chemists and pharmacologists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinecarboxamide, N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,2,5,5-tetramethyl-, hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of the Dimethylphenyl Moiety: The dimethylphenyl group is attached through a substitution reaction, often involving a halogenated precursor and a nucleophilic aromatic substitution.
Final Hydrochloride Formation: The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinecarboxamide, N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,2,5,5-tetramethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Where the compound is oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenated compounds, acids, or bases depending on the type of substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-Pyrrolidinecarboxamide, N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,2,5,5-tetramethyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dimethylphenyl)-1-pyrrolidinecarboxamide
- N-(2,6-Dimethylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- N,1-Bis(2,6-dimethylphenyl)-4-(hydroxyimino)-2,5-dioxo-3-pyrrolidinecarboxamide
Uniqueness
3-Pyrrolidinecarboxamide, N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,2,5,5-tetramethyl-, hydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
102132-36-5 |
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Molecular Formula |
C19H30ClN3O2 |
Molecular Weight |
367.9 g/mol |
IUPAC Name |
N-[2-(2,6-dimethylanilino)-2-oxoethyl]-2,2,5,5-tetramethylpyrrolidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H29N3O2.ClH/c1-12-8-7-9-13(2)16(12)21-15(23)11-20-17(24)14-10-18(3,4)22-19(14,5)6;/h7-9,14,22H,10-11H2,1-6H3,(H,20,24)(H,21,23);1H |
InChI Key |
VWCQWDVVSVLMAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)C2CC(NC2(C)C)(C)C.Cl |
Origin of Product |
United States |
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